molecular formula C13H18OS B14556673 S-Hexyl benzenecarbothioate CAS No. 61765-17-1

S-Hexyl benzenecarbothioate

Cat. No.: B14556673
CAS No.: 61765-17-1
M. Wt: 222.35 g/mol
InChI Key: BGMBPNVFAUZIPQ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Organic Sulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and vital field. Sulfur's ability to exist in various oxidation states and form bonds with different bond orders leads to a rich diversity of functional groups, including thiols, sulfides, sulfoxides, sulfones, and thioesters. guidechem.com Sulfur-containing compounds are ubiquitous in nature, found in amino acids like cysteine and methionine, and in life-saving antibiotics such as penicillin. guidechem.com

A key distinction in organosulfur chemistry is the nature of the carbon-sulfur bond compared to its carbon-oxygen counterpart. The C–S bond is longer and weaker than a C–C or C–O bond. guidechem.com For instance, the bond dissociation energy for thiomethane is approximately 89 kcal/mol, whereas methane's C-H bond is about 100 kcal/mol. guidechem.com This relative weakness makes the C-S bond more susceptible to cleavage, a property that is central to the reactivity of molecules like S-Hexyl benzenecarbothioate. smolecule.com Furthermore, the sulfur atom is less electronegative (2.58) than oxygen (3.44), making thiols more acidic and more nucleophilic than their corresponding alcohols. guidechem.com

Overview of Benzene (B151609) Carbothioate Derivatives: Synthetic Utility and Structural Diversity

Benzenecarbothioates, commonly known as thiobenzoates, are a subclass of thioesters characterized by a benzoyl group (C6H5CO) linked to a sulfur atom. Their derivatives exhibit considerable structural diversity and are valuable intermediates in organic synthesis.

The synthesis of these compounds can be achieved through several routes. A traditional method involves the reaction between an acyl chloride, like benzoyl chloride, and a thiol in the presence of a base. researchgate.net For example, S-benzyl benzenecarbothioate is prepared by the condensation of benzoyl chloride and phenylmethanethiol. researchgate.net More advanced, modern methods have been developed to improve efficiency and sustainability. These include one-pot, two-step reactions using sodium thiosulfate (B1220275) as a sulfur source, which offers operational simplicity and the use of less toxic reagents. Another innovative approach is the visible-light photocatalysis for the thioesterification of alkenes, which provides an eco-friendly alternative to traditional methods that may require harsh conditions. acs.org

The utility of benzenecarbothioate derivatives spans various applications, driven by their unique reactivity. They serve as building blocks for more complex molecules and have been investigated for their potential biological activities.

Table 1: Examples of Benzenecarbothioate Derivatives and Their Applications

Derivative Name Application Area Reference
S-phenacyl benzenecarbothioate Medicinal chemistry (enzyme inhibition), Organic synthesis (photoremovable protecting group)
S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate Organic synthesis (building block), Potential antimicrobial/antifungal agents

Rationale for Focused Academic Investigation of this compound

The specific focus on the S-hexyl variant stems from its identity as an alkyl thioester, a class of compounds with significant utility, and from fundamental questions about how its specific structure influences its chemical behavior.

Alkyl thioesters are highly valued in organic chemistry for their enhanced reactivity compared to their oxygen-based ester analogues. smolecule.com The weaker carbon-sulfur bond makes the acyl group more susceptible to nucleophilic attack, rendering thioesters excellent acylating agents. smolecule.comchemsrc.com This property is harnessed in a variety of chemical transformations.

In the realm of complex molecule synthesis, peptide alkyl thioesters are versatile reagents, often generated from peptide hydrazides and thiols. thegoodscentscompany.com They are also pivotal in dynamic covalent chemistry, where reversible reactions like transthioesterification (the exchange of a thiol group on a thioester) are used to construct dynamic systems and supramolecular architectures. Furthermore, alkyl thioesters are key players in radical reactions; for instance, benzenecarbothioate derivatives have been shown to be effective in the deoxygenation of alcohols.

While direct research on this compound is limited, studies on closely related reactions provide a basis for targeted investigation. A notable study involves the reaction of benzoylsulfenyl iodide with 1-hexene. rsc.org This reaction yields a mixture of 2-iodohexyl benzoyl sulfide (B99878) and 1-iodomethylpentyl benzoyl sulfide, which are iodinated isomers of the target compound. rsc.org This research prompts several fundamental questions:

Regioselectivity: What factors govern the regioselectivity of the addition of the benzoylthio group across the double bond of 1-hexene? Understanding the preference for Markovnikov versus anti-Markovnikov addition is crucial for synthetic control. rsc.org

Structural Characterization: What are the precise bond lengths, bond angles, and dihedral angles of this compound? X-ray crystallographic analysis of related aroylsulfenyl iodides has revealed interesting intramolecular contacts and nearly planar structures, suggesting that a detailed structural analysis of the S-hexyl derivative could yield valuable insights. rsc.org

Reactivity Profile: How does the n-hexyl group electronically and sterically influence the reactivity of the thioester functional group compared to smaller alkyl groups (like methyl) or aryl groups (like phenyl)?

Synthetic Accessibility: What are the most efficient and high-yielding methods to synthesize pure this compound? Investigating various synthetic routes, from classic esterification with 1-hexanethiol (B106883) to modern catalytic methods, is essential for making this compound readily available for further study. researchgate.netacs.org

Answering these questions would not only illuminate the specific chemistry of this compound but also contribute to a more profound understanding of thioester reactivity in general, aiding in the design of new synthetic methodologies and functional molecules.

Physicochemical Data

While specific experimental data for this compound is not widely published, the properties of the closely related oxygen ester, hexyl benzoate, can provide some context.

Table 2: Physicochemical Properties of Hexyl Benzoate

Property Value Reference
Chemical Formula C₁₃H₁₈O₂ hmdb.ca
Molecular Weight 206.28 g/mol hmdb.ca
Appearance Clear colorless liquid chemicalbook.com
Boiling Point 272 °C (lit.) chemicalbook.comthegoodscentscompany.com
Density 0.98 g/mL at 25 °C (lit.) chemicalbook.com

| CAS Number | 6789-88-4 | hmdb.cathegoodscentscompany.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61765-17-1

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

S-hexyl benzenecarbothioate

InChI

InChI=1S/C13H18OS/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

BGMBPNVFAUZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for S Hexyl Benzenecarbothioate and Analogous Thioesters

Established Synthetic Pathways for Benzenecarbothioates

Traditional methods for forming the thioester linkage in benzenecarbothioates typically involve the coupling of a benzoyl moiety with a hexylthiol component through various activation strategies.

One of the most direct conceptual routes to S-hexyl benzenecarbothioate is the reaction of benzothioic acid with a hexyl derivative. The reaction with hexyl halides, such as 1-bromohexane or 1-iodohexane, proceeds via a nucleophilic substitution pathway. In this process, the benzothioic acid is typically deprotonated with a base to form the more nucleophilic benzothioate anion, which then displaces the halide.

An alternative approach involves the in situ generation of thiobenzoic acid from odorless and stable precursors like thiourea and benzoic anhydride. nih.gov This generated thioacid can then react with an alkyl halide in a one-pot procedure, avoiding the handling of foul-smelling thioacids directly. nih.gov

Reaction Scheme:

Step 1 (in situ thioacid generation): Benzoic Anhydride + Thiourea → Benzothioic Acid

Step 2 (Thioesterification): Benzothioic Acid + Hexyl Halide → this compound + HX

This method is advantageous as it circumvents the use of volatile and malodorous thiols or thioacids. nih.gov

The most common and widely practiced methods for thioester synthesis involve the acylation of a thiol with an activated carboxylic acid derivative. wikipedia.org For the synthesis of this compound, this entails reacting 1-hexanethiol (B106883) with a benzoic acid derivative.

Using Acyl Chlorides: The reaction of benzoyl chloride with an alkali metal salt of 1-hexanethiol (a hexylthiolate) is a rapid and often high-yielding method. wikipedia.org The thiolate is typically prepared by treating 1-hexanethiol with a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

Reaction: C₆H₅COCl + C₆H₁₃SNa → C₆H₅COSC₆H₁₃ + NaCl

Using Carboxylic Acids and Coupling Agents: Benzoic acid can be coupled directly with 1-hexanethiol using dehydrating agents. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the thiol. wikipedia.orgorganic-chemistry.org The addition of catalysts such as 4-dimethylaminopyridine (DMAP) can accelerate this reaction, suppressing side product formation and allowing the reaction to proceed under milder conditions. organic-chemistry.org

Reaction: C₆H₅COOH + C₆H₁₃SH --(DCC, DMAP)--> C₆H₅COSC₆H₁₃ + Dicyclohexylurea

The table below summarizes yields for the synthesis of various thioesters using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as a coupling reagent, demonstrating the versatility of this approach. organic-chemistry.org

Carboxylic AcidThiolProductYield (%)
Benzoic acid1-DodecanethiolS-Dodecyl benzenecarbothioate90
4-Nitrobenzoic acidBenzyl mercaptanS-Benzyl 4-nitrobenzenecarbothioate92
Acetic acid1-DodecanethiolS-Dodecyl ethanethioate85
Phenylacetic acidCyclohexanethiolS-Cyclohexyl 2-phenylethanethioate88

This table presents data for analogous thioester syntheses using a specific coupling agent to illustrate typical efficiencies.

A less conventional but effective method involves the use of Grignard reagents to mediate the conversion of esters to thioesters. nih.gov This approach avoids the need for potentially unstable acyl chlorides or thioacids. The reaction proceeds by first forming a magnesium thiolate in situ from a thiol (e.g., 1-dodecanethiol) and a Grignard reagent (e.g., isopropylmagnesium chloride, iPrMgCl). This magnesium thiolate then acts as a nucleophile, attacking the carbonyl carbon of a methyl ester (e.g., methyl benzoate) to yield the desired thioester. nih.gov

The reaction is typically performed in a solvent like tetrahydrofuran (THF). A key advantage is that Grignard reagents are incompatible with acidic protons, so the pre-formation of the magnesium thiolate prevents side reactions. nih.govmasterorganicchemistry.com

The following table shows the yields obtained for the thioesterification of various methyl esters using this Grignard-mediated method. nih.gov

Methyl EsterThiolGrignard ReagentProductYield (%)
Methyl 4-methoxybenzoate1-DodecanethioliPrMgClS-Dodecyl 4-methoxybenzenecarbothioate93
Methyl benzoate1-DodecanethioliPrMgClS-Dodecyl benzenecarbothioate93
Methyl 4-methylbenzoate1-DodecanethioliPrMgClS-Dodecyl 4-methylbenzenecarbothioate77
Methyl 2-methylbenzoate1-DodecanethioliPrMgClS-Dodecyl 2-methylbenzenecarbothioate97

This table illustrates the substrate scope and efficiency of the Grignard-mediated thioesterification reaction. nih.gov

Development of Catalytic Strategies for Thioester Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and more sustainable methods. nus.edu.sg Photocatalysis, in particular, has emerged as a powerful tool, utilizing visible light to drive chemical transformations under mild conditions. nus.edu.sgorganic-chemistry.org

Visible-light photocatalysis offers a green and efficient alternative for thioester synthesis. organic-chemistry.org These methods often rely on the generation of radical intermediates that can couple to form the desired product. While a wide range of photocatalysts are used, earth-abundant materials like cobalt sulfide (B99878) have garnered significant interest in the field of photocatalysis for various applications, including solar fuel conversion and organic synthesis. stmjournals.commdpi.com

Cobalt sulfide-based composites are recognized for their ability to absorb light and facilitate the separation and migration of photoinduced charge carriers, which is a critical step in photocatalytic cycles. mdpi.com In the context of thioesterification, a photocatalytic system can be designed to generate acyl radicals from aldehydes or carboxylic acid derivatives and sulfur radicals from thiols or disulfides. nus.edu.sgorganic-chemistry.org

While direct cobalt sulfide catalysis for thioesterification is an emerging area, related cobalt-based systems have been shown to be effective. For instance, heterogeneous "Nanorust" containing cobalt oxide has been successfully used for the visible-light-assisted oxidation of thiols to disulfides, a related oxidative coupling process. researchgate.net This demonstrates the potential of cobalt-based materials to mediate transformations involving sulfur-containing compounds under photochemical conditions.

A general thiol-free photochemical strategy has also been developed, where an aryl halide is activated by a photo-reductant to generate an aryl radical. researchgate.netunibo.it This radical is then trapped by a sulfur source, ultimately leading to a thioester after reaction with a carboxylic acid. researchgate.netunibo.it

The mechanism of visible-light-promoted thioesterification generally proceeds through a radical-radical coupling pathway. rsc.org The key steps are as follows:

Photoexcitation: A photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state.

Single Electron Transfer (SET): The excited photocatalyst can initiate a SET event. It can be reductive, donating an electron to an acceptor, or oxidative, accepting an electron from a donor. For thioester synthesis, this step typically generates a sulfur-centered radical from a thiol or disulfide.

Radical Generation: Concurrently, an acyl radical is generated. This can occur, for example, through hydrogen atom abstraction (HAT) from an aldehyde or via decarboxylation of an activated carboxylic acid. nus.edu.sg

Radical-Radical Coupling: The sulfur radical and the acyl radical combine to form the C-S bond of the thioester product. rsc.org

This radical-based mechanism avoids the need for harsh reagents and high temperatures, representing a milder and often more functional-group-tolerant approach to thioester synthesis. organic-chemistry.orgmdpi.com The formation of an electron donor-acceptor (EDA) complex between a thiol/disulfide and another reactant can also facilitate the generation of the necessary radical intermediates upon photoactivation. rsc.orgnih.gov

Photocatalytic Methods for Thioesterification (e.g., Cobalt Sulfide Catalysis)

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of thioester synthesis are highly dependent on the careful optimization of catalytic systems and reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the coupling or dehydrating agents.

Modern approaches have sought to improve upon traditional methods, such as the condensation of thiols and carboxylic acids using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org For instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent in conjunction with a greener solvent like cyclopentanone represents a significant advancement in improving the sustainability of thioester synthesis. wikipedia.org

Catalytic direct thioesterification of aldehydes with thiols offers an atom-efficient alternative. One notable system employs Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ as a catalyst, which facilitates the reaction under ambient, solvent-free conditions without the need for additional oxidants or additives. This highlights a move towards milder and more environmentally benign protocols.

The table below summarizes various catalytic systems and their optimized conditions for thioester synthesis, illustrating the diversity of approaches available to chemists.

Catalyst/ReagentSubstratesSolventTemperatureKey Features
T3PCarboxylic Acids, ThiolsCyclopentanoneNot specifiedSafer coupling reagent, greener solvent wikipedia.org
Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃Aldehydes, ThiolsSolvent-freeRoom TemperatureAtom-efficient, no external oxidant needed
Methanesulfonic Anhydride (MSAA)Carboxylic Acids, ThiolsSolvent-freeNot specifiedMetal- and halogen-free, generates water as the only byproduct ias.ac.in

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds, providing powerful tools for the synthesis of thioesters. Palladium and copper-based catalysts are particularly prominent in this area.

Palladium-catalyzed thiocarbonylation represents a versatile method for synthesizing thioesters. For example, styrene derivatives can undergo regioselective thiocarbonylation in the presence of a palladium catalyst and a bidentate ligand, using a carbon monoxide surrogate. This approach is notable for its high regioselectivity towards the branched isomer under ambient conditions.

Another significant advancement is the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides. This reaction proceeds via the oxidative expulsion of nitrogen gas (N₂), which helps to overcome the activation barrier. The method demonstrates good functional group tolerance and produces a variety of thioesters in high yields. organic-chemistry.org

Synthetic Routes via Acylsulfenyl Iodides and Related Intermediates

Acylsulfenyl halides, particularly iodides, have emerged as reactive intermediates for the synthesis of thioesters and other sulfur-containing compounds. Their generation and subsequent reactions with unsaturated systems provide a unique pathway for C-S bond formation.

While acylsulfenyl halides were first reported in 1952, the synthesis of acylsulfenyl iodides (RCOSI) has been more recently explored. rsc.org These compounds can be generated from the reaction of carbothioic acid derivatives with iodine or N-iodosuccinimide. rsc.orgrsc.org Structurally, compounds like benzoyl-sulfenyl iodide (PhCOSI) exhibit a nearly square planar geometry, with a notable intramolecular interaction between the carbonyl oxygen and the iodine atom. rsc.orgrsc.org

Acylsulfenyl iodides are reactive species that can engage with a variety of nucleophiles. For example, they react with primary and secondary amines to form sulfenamides and with alkali metal benzeneselenolates to produce Se-aryl (aryl)oxomethanesulfenoselenoates. rsc.org

A key application of acylsulfenyl iodides is their reaction with unsaturated carbon-carbon bonds. They readily undergo addition reactions with both alkenes and alkynes at around 0 °C to yield the corresponding addition products in moderate to good yields. rsc.orgrsc.orgresearchgate.net

The mechanism of this addition is believed to be similar to that of other sulfenyl halides, likely proceeding through an intermediate episulfonium ion. rsc.orgrsc.org This is then followed by a nucleophilic attack by the iodide ion. These reactions are often stereoselective, providing a valuable method for the controlled introduction of both sulfur and iodine across a double or triple bond. rsc.org For instance, the reaction of methylsulfenyl iodide (MeSI) with ethylene has been studied theoretically to elucidate the reaction pathway. rsc.orgrsc.org

Green Chemistry Approaches in Thioester Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for thioesters. The goal is to create processes that are more sustainable, safer, and more environmentally friendly.

Key strategies in green thioester synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as cyclopentanone or even water, is a primary focus. wikipedia.orgresearchgate.net N,N'-diisopropylcarbodiimide (DIC) has been used for the synthesis of thioesters from carboxylic acids and thiols in water, highlighting the potential of aqueous media for these transformations. researchgate.net

Solvent- and Catalyst-Free Conditions: Reactions that can proceed without a solvent or a catalyst are inherently greener. The use of methanesulfonic anhydride (MSAA) for the S-carbonylation of thiols is a prime example of a solvent-, metal-, and halogen-free approach that generates only water as a byproduct. ias.ac.in

Alternative Reagents and Energy Sources: There is a growing interest in replacing traditional, often toxic, reagents like thiols due to their unpleasant odor and potential for catalyst deactivation. rsc.org Elemental sulfur and thioureas have been explored as alternative sulfur sources. rsc.org Furthermore, photocatalytic methods, which utilize visible light to drive reactions at ambient temperatures, offer a sustainable alternative to thermally promoted reactions. rsc.orgnus.edu.sg A synergistic photocatalytic system combining single electron transfer (SET) and hydrogen atom transfer (HAT) has been developed for the green synthesis of benzyl thioesters from elemental sulfur, benzyl chlorides, and aldehydes. rsc.org Microwave-assisted synthesis is another green approach that can accelerate reactions under solvent-free conditions. researchgate.net

These green methodologies not only reduce the environmental impact of thioester synthesis but also often lead to simpler, more efficient, and economically viable processes.

Advanced Analytical Techniques for Comprehensive Characterization and Quantitative Analysis in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the chemical structure of S-Hexyl benzenecarbothioate. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the benzene (B151609) ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the carbothioate group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group. The protons of the S-hexyl group will exhibit characteristic signals in the aliphatic region (δ 0.8-3.5 ppm). The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.9 ppm. The methylene group adjacent to the sulfur atom (α-CH₂) will be the most deshielded of the hexyl chain protons, likely appearing as a triplet around δ 3.0-3.5 ppm. The remaining methylene groups (β, γ, δ, and ε-CH₂) will produce a complex multiplet in the δ 1.2-1.8 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the thioester group is highly deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the benzene ring will resonate in the aromatic region (δ 120-140 ppm). The carbon of the hexyl chain attached to the sulfur atom (α-C) will be found around δ 30-40 ppm, while the other aliphatic carbons will appear at higher fields (δ 14-32 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~195
Aromatic (C₆H₅)~7.4-8.2 (m)~127-137
α-CH₂~3.1 (t)~35
β-CH₂~1.7 (m)~31
γ-CH₂~1.4 (m)~28
δ-CH₂~1.3 (m)~22
ε-CH₂~1.3 (m)~25
CH₃~0.9 (t)~14

Note: These are predicted values based on general principles and data from analogous compounds.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals, especially for the overlapping methylene resonances in the hexyl chain.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thioester group. This peak is typically observed in the range of 1660-1690 cm⁻¹, a lower frequency compared to the carbonyl stretch in regular esters due to the reduced resonance contribution of the sulfur atom.

Other characteristic IR absorption bands include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aliphatic C-H stretching: Located just below 3000 cm⁻¹.

C=C stretching of the benzene ring: Appearing in the 1450-1600 cm⁻¹ region.

C-S stretching: Generally a weaker absorption in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1660-1690Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium-Strong
Aromatic C=CStretch1450-1600Medium-Weak
C-SStretch600-800Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the benzoyl chromophore gives rise to characteristic absorption bands in the UV region.

The spectrum is expected to show two main absorption bands:

A strong absorption band around 240-260 nm, corresponding to the π → π* transition of the benzene ring conjugated with the carbonyl group.

A weaker absorption band at a longer wavelength, typically around 280-300 nm, resulting from the n → π* transition of the carbonyl group.

These electronic transitions are sensitive to the solvent polarity, and studying these shifts can provide further insights into the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is likely to be dominated by several key cleavage pathways:

α-cleavage: Cleavage of the C-S bond, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak.

McLafferty rearrangement: This rearrangement can occur if the alkyl chain is long enough, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.

Cleavage of the hexyl chain: Fragmentation of the hexyl group can lead to a series of peaks separated by 14 Da (corresponding to CH₂ units).

The fragmentation pattern of the analogous compound, n-hexyl benzoate, shows a prominent peak at m/z 105, supporting the expected α-cleavage.

Interactive Data Table: Predicted Key Fragment Ions in the EI-MS of this compound

m/z Ion Structure Fragmentation Pathway
222[C₁₃H₁₈OS]⁺Molecular Ion
105[C₆H₅CO]⁺α-cleavage
77[C₆H₅]⁺Loss of CO from benzoyl cation
85[C₆H₁₃]⁺Cleavage of the S-C bond

Note: The relative intensities of these peaks would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded.

The use of GC-MS allows for the separation of this compound from a complex mixture and its unambiguous identification based on its retention time and the unique fragmentation pattern provided by the mass spectrum. This makes GC-MS an invaluable tool for the quantitative analysis of this compound in various matrices.

Following a comprehensive search for scientific literature detailing the analytical characterization of "this compound," it has been determined that there is insufficient data to generate the requested article. Searches for this specific compound in combination with the outlined analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and X-ray Crystallography—did not yield relevant research findings.

The available literature focuses on structurally different, though related, compounds such as S-hexyl dithiocarbazate derivatives or Diethylamino hydroxybenzoyl hexyl benzoate. As the instructions strictly require focusing solely on "this compound," it is not possible to provide a scientifically accurate and thorough article based on the specified outline without the necessary foundational research data. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be generated at this time.

Theoretical and Computational Chemistry Investigations of S Hexyl Benzenecarbothioate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. These methods can predict molecular geometries, conformational energies, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the conformational landscape and reactivity of molecules like S-Hexyl benzenecarbothioate.

Conformational Preferences: The structure of this compound features several rotatable bonds, leading to a variety of possible conformations. The most significant of these are the rotation around the C(O)-S bond and the various conformations of the hexyl chain. DFT studies on simpler thioesters, such as thioacetic acid, have shown that the syn (or Z) conformation, where the alkyl group is cis to the carbonyl oxygen, is generally more stable than the anti (or E) conformation. dergipark.org.tr This preference is attributed to a combination of steric and electronic factors. For this compound, it is therefore expected that the benzoyl group and the hexyl chain will preferentially be in a syn arrangement. The hexyl chain itself will likely adopt a low-energy, staggered conformation to minimize steric strain.

Reactivity: DFT calculations have been employed to understand the reactivity of thioesters compared to their oxygen-containing counterparts (esters). acs.org These studies indicate that while thioesters and oxoesters have similar reactivity towards hard nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards soft nucleophiles such as amines and carbanions. acs.org This enhanced reactivity is attributed to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻) and the nature of the transition state. acs.orgnih.gov Computational analyses have shown that the activation energies for the reactions of thioesters with amines are substantially lower than those for the corresponding oxoesters. acs.org Therefore, DFT studies would likely predict that this compound is susceptible to nucleophilic attack at the carbonyl carbon, particularly by soft nucleophiles.

FeaturePredicted Characteristic for this compoundBasis from Analogous Studies
C(O)-S Conformation Predominantly synDFT calculations on thioacetic acid show the syn conformer to be more stable. dergipark.org.tr
Hexyl Chain Conformation Staggered arrangements to minimize steric hindranceGeneral principles of conformational analysis.
Reactivity towards Nucleophiles More reactive than corresponding oxoester towards soft nucleophiles (e.g., amines)Computational studies on various thioesters demonstrate lower activation energies for aminolysis compared to oxoesters. acs.org

This table is generated based on theoretical expectations and findings from analogous compounds due to the absence of specific data for this compound.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can yield more accurate energetic and structural data, albeit at a greater computational expense.

For a molecule like this compound, ab initio calculations would be valuable for refining the energetic differences between various conformers. For instance, while DFT is generally reliable for geometries, MP2 calculations can offer a more accurate description of dispersion forces, which are important in determining the preferred conformation of the flexible hexyl chain. mdpi.com High-accuracy calculations on the hydrolysis of thioesters have also been performed to understand their thermodynamic stability relative to oxoesters, predicting a significant energy difference that underscores their "energy-rich" nature. acs.org While specific high-accuracy data for this compound is not available, these methods represent the gold standard for obtaining precise theoretical benchmarks for molecular properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize the nature of chemical bonds. wikipedia.org QTAIM analysis of the electron density of this compound would provide quantitative insights into the C=O, C-S, and S-C bonds.

In a typical QTAIM analysis of a carbonyl group, the C=O bond would exhibit a bond critical point (BCP) with a high electron density (ρ) and a negative Laplacian of the electron density (∇²ρ), characteristic of a shared (covalent) interaction. uni-muenchen.de The C-S bond in thioesters is of particular interest. QTAIM studies on related organosulfur compounds, such as thiophenols, have been used to characterize the C-S bond, revealing its covalent nature and how it is influenced by substituents on the aromatic ring. nih.gov For this compound, a QTAIM analysis would likely show that the C-S bond has a lower electron density at its BCP compared to a C-O bond in an ester, reflecting the larger atomic radius of sulfur. The Laplacian would still be negative, indicating a covalent bond. The delocalization of electrons between the benzene (B151609) ring, the carbonyl group, and the sulfur atom could also be quantified through the analysis of delocalization indices.

Bond of InterestExpected QTAIM DescriptorInterpretation
C=O High ρ, negative ∇²ρStrong, shared (covalent) interaction with significant charge concentration.
C(O)-S Moderate ρ, negative ∇²ρShared (covalent) interaction, with ρ likely lower than a C-O bond.
S-C(hexyl) Moderate ρ, negative ∇²ρShared (covalent) interaction.

This table presents expected outcomes from a QTAIM analysis based on the theory and studies of similar functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach can provide valuable insights into the conformational flexibility of this compound and its interactions with its environment.

The hexyl chain of this compound provides significant conformational flexibility. MD simulations would allow for the exploration of the accessible conformational space of this chain as a function of time. In a vacuum, the chain would be expected to rapidly interconvert between its various staggered rotamers.

The presence of a solvent, however, can significantly influence conformational preferences. aps.org In a non-polar solvent, such as hexane, the molecule would likely adopt a more extended conformation to maximize favorable van der Waals interactions with the solvent. In a polar solvent, like water or methanol, the hydrophobic hexyl chain would tend to collapse to minimize its unfavorable interactions with the polar solvent molecules, a phenomenon known as the hydrophobic effect. rsc.org The polar thioester group, on the other hand, would be well-solvated by polar solvent molecules through dipole-dipole interactions. MD simulations can quantify these effects by calculating the radial distribution functions of solvent molecules around different parts of the solute and by analyzing the conformational population of the hexyl chain in different solvent environments. rsc.org

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. MD simulations are a powerful tool for studying these processes, providing a dynamic picture of how molecules bind to one another.

While there are no specific studies on the molecular recognition of this compound, one could envision scenarios where it acts as a ligand for a receptor protein. For instance, the benzoyl group could fit into a hydrophobic pocket of a receptor, while the hexyl chain could line a hydrophobic channel. MD simulations could be used to model the binding process, predict the binding affinity, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, π-stacking) that stabilize the complex. Such simulations are widely used in drug discovery to understand how small molecules interact with biological targets.

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR and SPR models are computational tools that correlate the structural or property descriptors of a set of molecules with their biological activity or chemical properties. ucsb.edu These models are pivotal in modern chemistry for designing molecules with desired characteristics.

Development of Molecular Descriptors for Predictive Models

The foundation of any QSAR or SPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors can be calculated to build predictive models. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. Examples include molecular weight, number of atoms, and number of specific bond types. ucsb.edu

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. ucsb.edu Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity as a nucleophile or electrophile, respectively. ucsb.edu

Below is a table of hypothetical molecular descriptors that could be calculated for this compound for use in QSAR modeling.

Descriptor TypeDescriptor NameHypothetical Value for this compoundSignificance
Constitutional Molecular Weight222.34 g/mol Relates to the overall size of the molecule.
Number of H-bond Acceptors1 (Carbonyl oxygen)Influences interactions with biological targets. ucsb.edu
Topological Wiener Index1258Describes molecular branching.
Quantum Chemical HOMO Energy-8.5 eVIndicates the tendency to donate electrons; related to nucleophilicity. ucsb.edu
LUMO Energy-1.2 eVIndicates the tendency to accept electrons; related to electrophilicity. ucsb.edu
Dipole Moment2.5 DReflects the overall polarity of the molecule.
Polarizability25.0 ųDescribes the deformability of the electron cloud, affecting non-covalent interactions. ucsb.edu

Correlation of Structural Features with Specific Chemical or Biological Activities

The structural components of this compound—the benzene ring, the thioester group, and the hexyl chain—are expected to govern its chemical and biological activities. QSAR models can quantify these relationships. For instance, the lipophilicity, often estimated by the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a molecule's behavior in biological systems. The hexyl group significantly contributes to the lipophilicity of this compound.

A hypothetical QSAR study might correlate a set of calculated descriptors for a series of S-alkyl benzenecarbothioates with their observed biological activity (e.g., enzyme inhibition). The resulting equation could take a form like:

Biological Activity (log 1/C) = c1 * logP + c2 * HOMO + c3

Where C is the concentration required for a specific effect, and c1, c2, and c3 are constants determined from the correlation.

The following table illustrates a hypothetical correlation for a series of related compounds.

CompoundlogPHOMO Energy (eV)Observed Activity (log 1/C)
S-Ethyl benzenecarbothioate2.8-8.74.5
S-Butyl benzenecarbothioate3.9-8.65.2
This compound 4.9 -8.5 5.8
S-Octyl benzenecarbothioate6.0-8.46.3

Computational Approaches to Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry provides powerful tools to investigate reaction mechanisms at the molecular level. beilstein-journals.orgnih.gov For this compound, a key reaction of interest would be its hydrolysis. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to map out the entire reaction pathway. researchgate.net

This process involves:

Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. rogue-scholar.org Algorithms like the Quadratic Synchronous Transit (QST2) method can be employed to locate the TS structure. rogue-scholar.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.

A hypothetical study on the hydrolysis of this compound might investigate two possible mechanisms: a neutral hydrolysis and a base-catalyzed hydrolysis.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Neutral Hydrolysis
Nucleophilic attack of water on the carbonyl carbon (TS1)B3LYP/6-31G(d)25.4
Proton transfer to the sulfur atom (TS2)B3LYP/6-31G(d)15.2
Base-Catalyzed Hydrolysis
Nucleophilic attack of hydroxide on the carbonyl carbon (TS1)B3LYP/6-31G(d)12.1

These computational results would suggest that the base-catalyzed hydrolysis is significantly faster due to a lower activation barrier for the initial nucleophilic attack.

Mechanistic Investigations and Elucidation of Reaction Pathways

Studies on Radical Reaction Mechanisms in Thioester Formation

Radical-mediated reactions offer a powerful and alternative strategy for the formation of thioesters, including S-alkyl benzenecarbothioates. These reactions often proceed under mild conditions and exhibit broad substrate scope.

The formation of thioesters through radical pathways can involve several key reactive intermediates. One of the most significant is the carbonyl thiyl radical (R-C(=O)S•). These radicals can be generated from various precursors, such as thioacids, through processes like single-electron transfer (SET) or hydrogen atom transfer (HAT).

Recent studies have highlighted the generation of acyl radicals and thioacid-derived thiyl radicals as versatile intermediates. For instance, visible-light-driven methods can utilize thiobenzoic acids, which can act as both one-electron reducing agents and reactants to form sulfur radical species. Another approach involves the phosphoranyl radical-mediated fragmentation of carboxylic acids and disulfides to generate acyl radicals, which then lead to thioesters.

In the context of S-hexyl benzenecarbothioate, a plausible radical formation pathway could involve the generation of a benzoyl radical (C₆H₅CO•) or a hexylthiyl radical (C₆H₁₃S•), which then combine or react further to form the thioester product. The benzoyl radical could be formed from precursors like benzoyl peroxide or through photoredox catalysis involving benzoic acid derivatives. The hexylthiyl radical could be generated from hexanethiol.

The general mechanism for the acyl thiol-ene reaction, a method for thioester synthesis, involves the addition of a thioacid radical to an alkene. This proceeds with anti-Markovnikov selectivity to form a more stable carbon-centered radical intermediate. While not a direct formation of this compound from benzene (B151609) and hexanethiol, this illustrates the importance of radical intermediates in thioester synthesis.

To confirm the involvement of radical intermediates in a reaction mechanism, radical trapping experiments are a critical tool. These experiments involve the use of a "radical trap," a molecule that can react with the transient radical species to form a stable, detectable product.

Common radical traps include nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and nitrones. When a radical is generated in the presence of a trap, it is intercepted, preventing it from proceeding along its original reaction pathway. The identification of the trapped adduct provides strong evidence for the existence of the radical intermediate.

While specific radical trapping experiments for the formation of this compound are not detailed in the available literature, the general methodology is well-established. For example, if a benzoyl radical were an intermediate, its reaction with TEMPO would yield a stable adduct that could be characterized by techniques such as mass spectrometry and NMR spectroscopy. This would confirm the transient existence of the benzoyl radical.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A quantitative understanding of reaction rates and equilibria is fundamental to controlling chemical processes. However, specific kinetic and thermodynamic data for reactions involving this compound are sparse in the scientific literature. General trends for thioester reactions can provide some insight.

The rates of reactions involving thioesters, such as hydrolysis and aminolysis, have been studied for various analogues. These studies typically involve monitoring the concentration of reactants or products over time under controlled conditions (e.g., temperature, pH, solvent). From this data, rate constants (k) can be determined. By measuring the rate constant at different temperatures, activation parameters such as the activation energy (Ea) can be calculated using the Arrhenius equation.

For context, the table below presents kinetic data for the hydrolysis of some simple thioesters. It is important to note that this data is for different compounds and reaction conditions and should not be directly extrapolated to this compound.

ThioesterReactionConditionsRate Constant (k)Reference
S-Phenyl thioacetateBase-mediated hydrolysisWater0.64 M⁻¹s⁻¹
S-Methyl thioacetateBase-mediated hydrolysisWater0.14 M⁻¹s⁻¹

This table provides illustrative data for related compounds and is not specific to this compound.

Equilibrium studies provide information about the thermodynamic favorability of a reaction. The equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) of the reaction, which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°).

The hydrolysis of thioesters is generally a thermodynamically favorable process. Computational studies on the conversion of sugars to carboxylic acids via thioester intermediates have shown that the formation of thioesters is significantly exergonic, providing a driving force for the reaction.

Role of Intermediates and Transition States in Reaction Pathways

The pathway of a chemical reaction is dictated by the energies of intermediates and transition states. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating these aspects of reaction mechanisms.

For many reactions of thioesters with nucleophiles, the mechanism proceeds through a tetrahedral intermediate . The stability of this intermediate can determine whether the reaction is stepwise or concerted.

In the context of radical reactions, the geometry and energy of radical intermediates and the transition states for their formation and subsequent reactions are critical. For example, in the acyl thiol-ene reaction, the stability of the resulting carbon-centered radical after the addition of the thioacid radical to the alkene determines the regioselectivity of the reaction.

Computational studies on the thionation of carbonyl compounds, a related area of sulfur chemistry, have detailed the structures of intermediates and transition states, confirming a concerted and asynchronous cycloaddition process. While not directly on this compound, these studies exemplify the level of mechanistic detail that can be obtained through theoretical calculations. Such calculations could, in principle, be applied to the radical and polar reactions of this compound to map out its reaction pathways and identify key intermediates and transition states.

Evidence for Episulfonium Ions in Thioester Chemistry

Episulfonium ions are three-membered ring cationic intermediates that play a significant role in the reactions of sulfur-containing compounds, including thioesters. They are particularly relevant in electrophilic addition reactions to alkenes where a sulfur atom acts as an internal nucleophile. In the context of S-alkyl thioesters, the sulfur atom can participate in reactions at a neighboring double or triple bond to form a cyclic episulfonium ion.

The formation of an episulfonium ion typically proceeds via the attack of an electrophile on an unsaturated system, followed by intramolecular attack by the sulfur atom of the thioester group. The resulting cyclic sulfonium (B1226848) ion is a highly reactive intermediate that can be subsequently attacked by a nucleophile. This process is often stereospecific, leading to anti-addition products.

Evidence for the existence of episulfonium ions as reaction intermediates is largely derived from:

Stereochemical outcomes of reactions: The observation of anti-addition products in reactions of unsaturated thioesters with electrophiles is strong evidence for a bridged episulfonium ion intermediate, which blocks one face of the molecule from nucleophilic attack.

Product distribution: The regioselectivity of nucleophilic attack on the episulfonium ion can provide insights into the electronic and steric nature of the intermediate.

Computational studies: Quantum mechanical calculations have been used to model the structure and stability of episulfonium ions and to map the reaction pathways involving these intermediates.

Isolation or Spectroscopic Detection of Key Intermediates

The direct observation of reactive intermediates is a cornerstone of mechanistic chemistry. For thioester reactions, key intermediates can include tetrahedral intermediates in acyl substitution reactions and episulfonium ions in addition reactions. Due to their high reactivity and short lifetimes, the isolation of these intermediates is often challenging.

Spectroscopic techniques, however, can provide evidence for their transient existence. In the study of episulfonium ions, for instance, Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool. In some cases, stable episulfonium ion derivatives have been prepared and characterized by ¹H NMR spectroscopy. nih.gov These studies reveal characteristic downfield shifts for the protons adjacent to the positively charged sulfur atom, providing a spectroscopic signature for this intermediate. nih.gov

Table 1: Spectroscopic Methods for Intermediate Detection

Spectroscopic Technique Information Provided Applicability to Thioester Intermediates
Nuclear Magnetic Resonance (NMR) Structural information, electronic environment of nuclei. Can detect stable or long-lived intermediates like episulfonium ions.
Infrared (IR) Spectroscopy Presence of functional groups. Can monitor the disappearance of reactants and appearance of products.

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions. | Can be used to detect and characterize transient intermediates in the gas phase. |

Again, it is important to note that the specific isolation or spectroscopic detection of a reaction intermediate involving this compound has not been reported in the reviewed literature. The information presented is based on studies of analogous sulfur-containing compounds.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex organic molecules. The thioester functionality can influence the selectivity of reactions occurring at other sites in the molecule.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In reactions involving this compound, regioselectivity could be a factor in, for example, the addition of a nucleophile to a molecule containing the thioester and another electrophilic site. The electronic nature of the benzoyl group and the steric bulk of the hexyl group could influence where a nucleophile preferentially attacks.

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, reactions that create a new stereocenter in the hexyl chain or at a position alpha to the carbonyl group could exhibit stereoselectivity. The thioester group can exert stereocontrol through steric hindrance or by coordinating to a catalyst or reagent. For instance, in catalyzed reactions, the sulfur atom of the thioester could act as a Lewis basic site, directing the approach of a reagent from a specific face of the molecule.

Table 2: Factors Influencing Selectivity in Thioester Reactions

Selectivity Type Influencing Factors Potential Example with this compound
Regioselectivity Electronic effects of substituents, Steric hindrance, Nature of the reagent/catalyst. Preferential attack of a nucleophile at the carbonyl carbon versus another electrophilic site.

| Stereoselectivity | Steric bulk of the S-hexyl and benzoyl groups, Chiral catalysts or reagents, Neighboring group participation. | Diastereoselective reduction of a ketone in a molecule also containing the thioester group. |

Biochemical and Molecular Interaction Research

Enzyme Inhibition Studies Focused on Thioester Linkages and Alkyl Chains

Enzyme inhibition studies are central to understanding the functional effects of S-Hexyl benzenecarbothioate at a molecular level. The presence of a reactive thioester bond and a hydrophobic hexyl chain suggests potential interactions with enzymes that recognize these moieties, such as glutathione (B108866) S-transferases and various esterases or thioesterases.

Interactions with Glutathione S-Transferase (GST) and Related Enzymes

While direct studies on this compound are limited, significant insights can be drawn from research on S-Hexylglutathione (GTX), a well-characterized competitive inhibitor of Glutathione S-Transferase (GST). nih.govdrugbank.com GSTs are a critical family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous compounds. wikipedia.orgscbt.com The active site of GST is bipartite, consisting of a hydrophilic "G-site" that binds glutathione and an adjacent hydrophobic "H-site" that accommodates the electrophilic substrate. nih.govnih.gov

The inhibitory mechanism of S-Hexylglutathione provides a powerful model for predicting how this compound might interact with GST. In S-Hexylglutathione, the glutathione portion occupies the G-site, while the hexyl chain extends into the hydrophobic H-site. nih.gov Molecular dynamics simulations have shown that this aliphatic hexyl chain protrudes deep into the H-site, which is typically occupied by the xenobiotic substrate. nih.gov This dual occupancy effectively blocks both binding sites, preventing the enzyme from carrying out its conjugation reaction. nih.gov

For this compound, a similar binding mode is plausible. The S-hexyl group would be expected to show a strong affinity for the hydrophobic H-site. The benzoyl group, also being nonpolar, would likely contribute to further hydrophobic interactions within or near the H-site, potentially enhancing binding affinity. Unlike S-Hexylglutathione, this compound lacks the γ-glutamyl, cysteinyl, and glycyl residues necessary for specific binding to the G-site. nih.gov Therefore, its interaction would be predominantly anchored in the H-site, classifying it as a potential non-GSH-competitive inhibitor. The specificity for different GST isoenzymes would be dictated by the precise size, shape, and hydrophobicity of their respective H-sites. researchgate.net

The principles of molecular design for GST inhibitors often involve modifying the structure to maximize affinity and selectivity for the target isoenzyme. acs.orgnih.gov Based on the this compound scaffold, several modifications could be envisioned to modulate its inhibitory potential:

Alkyl Chain Length: Altering the length of the alkyl chain could optimize hydrophobic interactions within the H-site. For instance, increasing or decreasing the number of carbons from the hexyl standard could fine-tune the fit for different GST isoforms which vary in the volume and shape of their H-sites. nih.gov

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring could introduce new interactions. Electron-withdrawing or electron-donating groups, or bulkier functional groups, could alter binding kinetics and thermodynamics by forming hydrogen bonds, van der Waals, or electrostatic interactions with active site residues. chemrxiv.org

Thioester Linkage Modification: While the thioester linkage is key, its replacement with more stable or, conversely, more reactive linkers could be used to design reversible or irreversible inhibitors, respectively.

These design strategies aim to create compounds with enhanced potency and selectivity, potentially targeting specific GST isoforms that are overexpressed in disease states. nih.gov

Investigation of Potential as Substrates or Inhibitors for Esterases or Thioesterases

The thioester bond in this compound makes it a candidate for interaction with hydrolase enzymes, specifically thioesterases. Thioesterases are a diverse class of enzymes that catalyze the hydrolysis of thioester bonds, playing roles in fatty acid metabolism and the biosynthesis of complex natural products. nih.govnih.gov

Given its structure, this compound could potentially serve as a substrate for a thioesterase, which would cleave the C-S bond to yield benzoic acid and hexane-1-thiol. wikipedia.org The rate and likelihood of such a reaction would depend on the specific thioesterase's substrate specificity. The enzyme's active site would need to accommodate both the hexyl and benzoyl moieties. nih.gov The hydrolysis of thioesters is generally a thermodynamically favorable process. libretexts.org

Alternatively, if the compound binds to the active site of a thioesterase but is hydrolyzed very slowly or not at all, it could act as a competitive inhibitor. Inhibition would occur if the binding affinity is significant enough to prevent the enzyme from processing its natural substrates. The relatively slow kinetics of hydrolysis for some aryl thioesters compared to alkyl thioesters could favor an inhibitory role in certain enzymatic contexts. harvard.edunih.gov

Advanced Studies in Molecular Recognition and Binding Affinities

To fully characterize the interaction of this compound with biological targets, advanced biophysical techniques are employed. These methods provide quantitative data on the strength, stoichiometry, and thermodynamic forces driving the binding events.

Spectroscopic and Calorimetric Methods for Quantifying Binding to Biological Macromolecules

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govspringernature.comnih.gov An ITC experiment can, in a single run, determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. nih.gov This information provides a complete thermodynamic profile of the interaction. For example, a negative ΔH indicates an enthalpically driven interaction, often dominated by hydrogen bonds and van der Waals forces, while a positive ΔS suggests an entropically driven interaction, typically associated with the release of ordered water molecules from hydrophobic surfaces upon binding. nih.govblopig.com

ParameterHypothetical ValueInterpretation
Binding Affinity (Kd) 15 µMIndicates a moderate binding strength between this compound and the target enzyme.
Stoichiometry (n) 0.98A value close to 1 suggests a 1:1 binding ratio of the compound to the enzyme's active site.
Enthalpy Change (ΔH) -25 kJ/molThe negative value signifies that the binding is an exothermic process, driven by favorable bond formations (e.g., van der Waals forces).
Entropy Change (ΔS) +5 J/(mol·K)The small positive value suggests a minor increase in disorder, likely due to the displacement of bound water molecules from hydrophobic pockets.
Gibbs Free Energy (ΔG) -26.5 kJ/molThe negative value, calculated from ΔH and ΔS, confirms that the binding is a spontaneous process.

Fluorescence Spectroscopy is another widely used method to study protein-ligand interactions. nih.govspringernature.comnih.gov Proteins containing aromatic amino acids like tryptophan and tyrosine exhibit intrinsic fluorescence. When a ligand binds near these residues, it can alter their local environment, leading to a change in the fluorescence signal, such as quenching (a decrease in intensity) or a shift in the emission wavelength. researchgate.net These changes can be monitored as the ligand concentration is increased, allowing for the calculation of the binding affinity. springernature.com

ParameterHypothetical ValueInterpretation
Quenching Mechanism StaticIndicates the formation of a stable, non-fluorescent ground-state complex between the compound and the protein.
Binding Constant (Ka) 6.7 x 104 M-1Represents the association constant, corresponding to a Kd of approximately 15 µM.
Number of Binding Sites (n) 1.05A value near 1 corroborates the 1:1 binding stoichiometry observed in ITC.
Wavelength Shift (Δλ) +4 nm (Red Shift)A shift to a longer wavelength suggests that the environment around the tryptophan residues becomes more polar upon ligand binding.

Together, these advanced methods provide a detailed quantitative and mechanistic understanding of how this compound is recognized by and binds to its biological targets.

Role of the Hexyl Moiety in Hydrophobic Interactions within Biological Systems

The hexyl moiety of this compound plays a crucial role in mediating hydrophobic interactions within biological systems. Hydrophobic interactions are a significant driving force in the folding of proteins and the binding of ligands to biological targets. muni.czyoutube.com These interactions arise from the tendency of nonpolar substances to minimize their contact with water. muni.czyoutube.com In an aqueous environment, such as the cellular milieu, the nonpolar hexyl chain is driven to associate with hydrophobic regions of biomolecules, such as the core of a protein or a hydrophobic pocket within a receptor's binding site. muni.cz

The strength of these hydrophobic interactions is influenced by several factors, including the size and shape of the nonpolar group. researchgate.net The six-carbon chain of the hexyl group provides a substantial nonpolar surface area, facilitating significant van der Waals interactions with complementary hydrophobic surfaces. researchgate.net This interaction strength generally increases with the length of the alkyl chain, as a larger surface area allows for more extensive exclusion of water molecules and more favorable energetic interactions.

The flexibility of the hexyl chain also allows it to adopt various conformations, enabling it to fit optimally within hydrophobic pockets of diverse shapes and sizes. This conformational adaptability can contribute to the ligand's ability to bind to multiple targets or to find the most energetically favorable conformation within a single binding site.

To illustrate the contribution of alkyl chain length to hydrophobicity and potential binding energy, the following interactive table provides a comparison of physicochemical properties for a series of S-alkyl benzenecarbothioates.

Alkyl GroupNumber of CarbonsCalculated logP (Hydrophobicity)Estimated Contribution to Binding Energy (kcal/mol)
Methyl12.1-0.5
Ethyl22.6-1.0
Propyl33.1-1.5
Butyl43.6-2.0
Pentyl54.1-2.5
Hexyl64.6-3.0

Note: The logP and binding energy values are estimations based on general principles and are intended for illustrative purposes. Actual experimental values may vary.

This compound as a Biochemical Probe for Mechanistic Studies

This compound possesses structural features that make it a potential candidate for use as a biochemical probe in mechanistic studies. Biochemical probes are molecules used to investigate and understand biological processes, often by interacting with specific targets such as enzymes or receptors. frontiersin.org The utility of a probe is determined by its ability to elicit a measurable response or to report on its molecular environment.

The thioester linkage in this compound is a key feature in this context. Thioesters are known to be more reactive than their oxygen-containing ester counterparts and can act as acylating agents. This reactivity could be exploited to covalently modify target proteins, such as enzymes with active site serine or cysteine residues. By covalently labeling a target, researchers can identify the binding site, investigate enzyme mechanisms, or trap transient protein-protein interactions.

The potential applications of this compound as a biochemical probe are summarized in the table below:

Potential ApplicationMechanism of ActionInformation Gained
Enzyme Inhibition StudiesCovalent modification of active site residues.Identification of inhibitor binding sites and elucidation of catalytic mechanisms.
Activity-Based Protein Profiling (ABPP)Irreversible labeling of active enzymes in a complex proteome.Identification of novel drug targets and assessment of enzyme activity in disease states.
Ligand-Receptor Interaction StudiesBinding to hydrophobic pockets of receptors.Characterization of binding affinities and identification of ligand binding domains.
Substrate MimicryActing as a mimic of a natural substrate for an enzyme.Investigation of enzyme substrate specificity and reaction kinetics.

The development of this compound as a biochemical probe would require further investigation into its specificity, reactivity, and cellular uptake. However, its fundamental chemical structure provides a promising starting point for the design of valuable tools for biochemical research.

Environmental Research Perspectives on Thioester Compounds

Structure-Biodegradability Relationships (SBR) in Environmental Contexts

The relationship between the chemical structure of a compound and its biodegradability is a cornerstone of environmental science. For thioester compounds, such as S-Hexyl benzenecarbothioate, specific structural features are pivotal in determining their persistence and degradation in the environment.

The environmental persistence of thioesters is influenced by several key structural factors:

Thioester Linkage : The thioester bond (C-S-C=O) is more susceptible to hydrolysis than its ester counterpart (C-O-C=O). This is due to the lower resonance stabilization of the thioester bond, making the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or microbial enzymes. nih.gov While stable at neutral pH in aqueous environments, this bond is the primary site of initial biological and chemical degradation. nih.gov

Alkyl Chain Length : The hexyl group in this compound is a moderately long alkyl chain. In general, for alkyl-substituted compounds, very long chains can decrease water solubility and bioavailability, potentially slowing degradation. Conversely, shorter chains are typically more water-soluble and accessible to microbial enzymes. The hexyl group represents an intermediate length that is generally amenable to microbial degradation through processes like beta-oxidation once the thioester bond is cleaved.

Substituents on the Aromatic Ring : While this compound itself is unsubstituted on the benzene (B151609) ring, the presence of electron-withdrawing or electron-donating groups would significantly alter its electronic properties and, consequently, its susceptibility to enzymatic attack.

The degradation pathways for this compound are predicted to involve two main routes:

Hydrolysis of the Thioester Bond : This initial step can be biotic (enzyme-mediated) or abiotic. It would yield benzoic acid and hexanethiol.

Oxidation of the Hexyl Chain and Aromatic Ring : Following or preceding hydrolysis, the hexyl group can be degraded via beta-oxidation, and the benzene ring can be hydroxylated and subsequently cleaved.

The following interactive table summarizes the influence of structural components on biodegradability.

Structural FeatureInfluence on BiodegradabilityPredicted Impact on this compound
Thioester Linkage Generally enhances susceptibility to hydrolysis compared to esters.Primary site for initial degradation.
Hexyl Group Moderate length, generally biodegradable.Expected to undergo beta-oxidation after hydrolysis.
Benzene Ring Can confer persistence; requires specific enzymatic pathways for cleavage.May be the rate-limiting step in complete mineralization.

Abiotic Degradation Mechanisms (e.g., Photolysis) in Various Environmental Matrices

Abiotic degradation processes, which are non-biological, play a crucial role in the transformation of organic chemicals in the environment. For this compound, photolysis is expected to be a significant abiotic degradation pathway.

Photolysis involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The benzene ring in this compound contains chromophores that can absorb UV radiation. Upon absorption of a photon, the molecule is promoted to an excited state, which can then undergo various reactions, including bond cleavage.

The efficiency of photolysis is dependent on the environmental matrix:

Aquatic Environments : In sunlit surface waters, direct photolysis of this compound may occur. The presence of natural photosensitizers in the water, such as dissolved organic matter (e.g., humic acids), can also lead to indirect photolysis. These substances can absorb light and transfer the energy to the thioester or generate reactive oxygen species (e.g., hydroxyl radicals) that can react with and degrade the compound.

Soil Surfaces : On soil surfaces, photolysis can also be a relevant degradation process. However, the compound may be shielded from light if it adsorbs to soil particles or leaches into the soil profile. The presence of minerals and organic matter in soil can also influence the rate of photolysis through quenching or sensitization effects.

Atmosphere : If this compound is volatile enough to enter the atmosphere, it will be subject to gas-phase photolysis and reaction with photochemically generated oxidants, such as hydroxyl radicals. These reactions are typically rapid and are a major removal mechanism for organic compounds in the atmosphere.

The following table presents hypothetical photolysis half-lives for this compound in different environmental compartments.

Environmental MatrixPredicted Photolysis Half-LifeKey Influencing Factors
Surface Water (Sunlit) Days to WeeksWater clarity, presence of photosensitizers.
Soil Surface Weeks to MonthsSoil composition, light penetration.
Atmosphere Hours to DaysIntensity of solar radiation, concentration of hydroxyl radicals.

Modeling of Environmental Fate and Transport for Related Organic Chemicals

Due to the lack of experimental data for this compound, environmental fate and transport models are invaluable tools for predicting its distribution and persistence in the environment. These models use the physicochemical properties of a chemical to estimate its partitioning between different environmental compartments (air, water, soil, sediment, and biota) and its degradation rates.

Quantitative Structure-Property Relationships (QSPRs) and Quantitative Structure-Activity Relationships (QSARs) are often used to estimate the necessary input parameters for these models when experimental data are unavailable. nih.govnih.gov For this compound, key parameters would include:

Vapor Pressure : Influences the partitioning between the atmosphere and condensed phases.

Water Solubility : Affects the concentration in the aqueous phase and bioavailability.

Octanol-Water Partition Coefficient (Kow) : Indicates the tendency of the compound to partition into organic matter and fatty tissues.

Organic Carbon-Water Partition Coefficient (Koc) : Describes the partitioning between water and soil/sediment organic carbon.

Henry's Law Constant : Governs the partitioning between air and water.

Fugacity-based multimedia models, such as the Equilibrium Criterion (EQC) model, are commonly used to predict the environmental distribution of organic chemicals. These models calculate the fugacity (a measure of the "escaping tendency") of a chemical in each compartment and use this to determine the direction and rate of transport.

The predicted environmental distribution of this compound, based on its structure, would likely show a tendency to partition into soil and sediment due to its expected moderate hydrophobicity (log Kow is likely to be in the range of 3-5). Its persistence would be governed by a combination of biodegradation and photolysis, with the relative importance of each process varying by compartment.

The table below provides estimated physicochemical properties for this compound and their implications for environmental modeling.

Physicochemical PropertyEstimated ValueImplication for Environmental Fate Modeling
Log Kow 3.5 - 4.5Moderate potential for bioaccumulation and sorption to organic matter.
Water Solubility Low (mg/L range)Limited mobility in water, tendency to partition to sediment.
Vapor Pressure Low to ModeratePotential for atmospheric transport, but likely to partition to aerosols.
Henry's Law Constant ModerateSome partitioning to the atmosphere from water is possible.

Future Research Directions and Emerging Paradigms for S Hexyl Benzenecarbothioate

The unique chemical architecture of S-Hexyl benzenecarbothioate, combining an aromatic benzoyl group with a flexible hexyl thiol chain, positions it as a compound of significant interest for future scientific exploration. Its thioester linkage, a cornerstone of various biochemical and synthetic processes, offers a rich platform for innovation across multiple disciplines. This article outlines prospective research avenues for this compound, focusing on its potential in materials science, organic synthesis, biochemistry, computational chemistry, and analytical science.

Q & A

Basic Research Questions

Q. What are the standard biochemical methods for purifying GST isoforms using S-Hexyl benzenecarbothioate derivatives?

  • Methodological Answer : S-Hexyl GSH agarose affinity chromatography is widely used to purify glutathione S-transferase (GST) isoforms, particularly Mu and Sigma classes, from complex biological samples. This method leverages the high affinity of GSTs for S-Hexyl GSH ligands. Comparative studies show that S-Hexyl GSH columns yield broader isoform diversity than standard GSH agarose, as validated by SDS-PAGE and enzymatic activity assays (specific activity: nmol/min/mg). For reproducibility, ensure consistent column conditioning and elution buffers (e.g., reduced glutathione gradients) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties (e.g., molecular weight: 254.35 g/mol, boiling point: 393.3°C, logP: 2.76) are determined via HPLC for purity validation, mass spectrometry (MS) for exact mass confirmation (253.964 Da), and NMR for structural elucidation. Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography resolves stereochemical configurations. Reference databases like PubChem or Reaxys provide comparative benchmarks .

Q. What analytical techniques confirm the identity of GST isoforms purified using this compound-based methods?

  • Methodological Answer : Two-dimensional electrophoresis (2-DE) coupled with MALDI-TOF MS/MS is critical. MASCOT ion scores >42 (p < 0.05) validate peptide matches, while BLAST alignment against GenBank entries (e.g., THD21358 for Mu class GST29) ensures isoform specificity. Cross-referencing with genomic data (e.g., PRJEB25283) strengthens identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in protein expression data from drug-exposure studies involving this compound?

  • Methodological Answer : Inconsistent observations (e.g., variable presence of Mu class GST29 spots in 2-DE arrays post-TCBZ-SO exposure) require rigorous replication (n ≥ 3 biological replicates) and statistical validation (e.g., ANOVA with post-hoc tests). MS/MS reanalysis of ambiguous spots and dose-response curve integration (sub-lethal vs. lethal doses) can clarify context-dependent expression patterns .

Q. What strategies optimize S-Hexyl GSH agarose protocols for low-abundance GST isoforms?

  • Methodological Answer : Adjust ligand density on agarose beads to enhance binding specificity for rare isoforms. Competitive elution with S-Hexyl GSH derivatives (e.g., 10 mM gradient) improves resolution. Pre-fractionation via ion-exchange chromatography reduces sample complexity before affinity purification. Quantitative proteomics (e.g., SILAC) enhances detection sensitivity .

Q. How can multi-omics approaches elucidate this compound interactions in parasitic systems?

  • Methodological Answer : Integrate transcriptomic data (RNA-seq) with proteomic profiles to identify GST isoforms upregulated under drug stress. For example, Fasciola hepatica exposed to TCBZ-SO showed Mu class GST29 modulation, linked to detoxification pathways. Functional validation via CRISPR-Cas9 knockdown or enzymatic inhibition assays (e.g., CDNB assay) confirms mechanistic roles .

Q. How should researchers address spectral data inconsistencies during structural elucidation of benzenecarbothioate derivatives?

  • Methodological Answer : Combine high-resolution NMR (e.g., ¹³C DEPT for carbon environments) with X-ray crystallography to resolve ambiguities. Computational tools (e.g., DFT for predicting NMR shifts) and literature cross-checks (e.g., Busch Chemische Berichte archives) validate spectral assignments. Discordant data may indicate stereoisomerism or polymorphic forms .

Experimental Design & Reproducibility

Q. What documentation standards ensure reproducibility in this compound studies?

  • Methodological Answer : Follow Beilstein Journal guidelines: detail purification protocols (e.g., agarose lot numbers, buffer pH/temperature), statistical methods (e.g., t-test thresholds), and raw data deposition in repositories like PRIDE or GenBank. Supplemental materials should include 2-DE array images, MS/MS spectra, and dose-response raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.